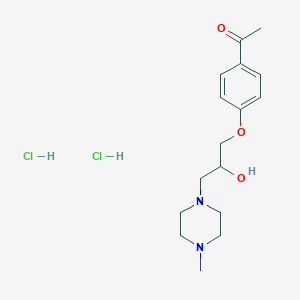![molecular formula C18H24N6O2 B2929937 N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941935-25-7](/img/structure/B2929937.png)
N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a carboxamide group, and a tolyl group . It also contains an imidazo[2,1-c][1,2,4]triazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions. For example, dimethylaminopropylamine (DMAPA), which contains a similar dimethylamino group, is produced commercially via the reaction between dimethylamine and acrylonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the dimethylamino group could make the compound basic, and the presence of the carboxamide group could allow for hydrogen bonding .科学的研究の応用
Synthesis and Chemical Reactivity
Research into similar compounds has focused on their synthesis and chemical reactivity, exploring novel chemical pathways and reactions. For instance, derivatives of imidazo-sym-triazines have been synthesized through reactions involving aryl isocyanates and arenesulfonyl chlorides, leading to various derivatives with potential biological activity (Dovlatyan et al., 2008). Such studies underscore the versatility of these compounds as precursors for synthesizing a wide range of heterocyclic compounds, which could extend to the compound of interest.
Biological Activities
Compounds within this family have been evaluated for their biological activities, including antimicrobial and antifungal properties. The research on novel pyrazolo and triazolo derivatives incorporating a thiazolo moiety, for example, has shown moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008). This suggests potential applications of the compound in developing new antimicrobial agents.
Anticancer and Antioxidant Properties
Another avenue of research has involved synthesizing compounds with anticancer and antioxidant activities. For example, studies on fused heterocyclic 1,3,5-triazines from N-acyl imidates have highlighted the anticancer potential of these compounds against various cancer cell lines, with some derivatives exhibiting moderate anti-proliferation potential (Bekircan et al., 2005). This indicates the potential for compounds like "N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" to be investigated for similar biological activities.
Material Science Applications
The synthesis and characterization of novel polymers incorporating triazine rings, as explored in some studies (Lin et al., 1990), suggest potential applications in material science. These polymers exhibit significant thermal stability and solubility characteristics, hinting at the utility of triazine derivatives in developing new materials with desirable physical properties.
Safety and Hazards
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-13-5-7-14(8-6-13)23-11-12-24-17(26)15(20-21-18(23)24)16(25)19-9-4-10-22(2)3/h5-8H,4,9-12H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWSYFXCWHQFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)
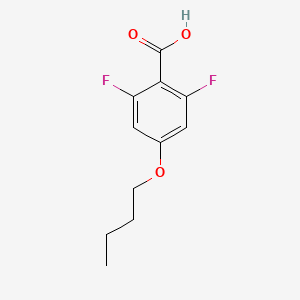
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)
![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)
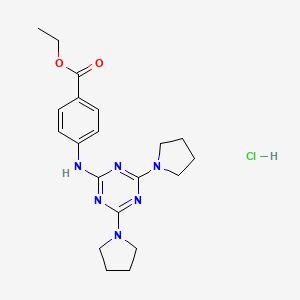
![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

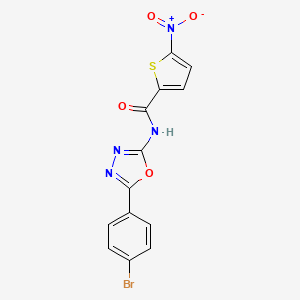
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)
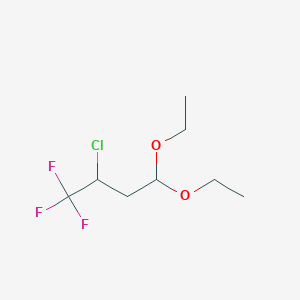
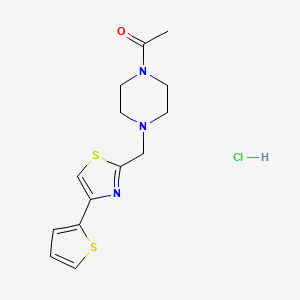
![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)
